![molecular formula C8H16N2 B15072707 6,7-Diazaspiro[4.5]decane CAS No. 227941-83-5](/img/structure/B15072707.png)
6,7-Diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Diazaspiro[4.5]decane is a spiro compound characterized by a bicyclic structure where two rings are connected through a single carbon atom. This compound is notable for its unique 3D structural properties and inherent rigidity, making it a valuable scaffold in the synthesis of biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6,7-Diazaspiro[4.5]decane involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the formation of the spiro scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of commercially available reagents and scalable reaction conditions, such as those involving palladium-catalyzed coupling reactions, suggests potential for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium acetate (Pd(OAc)2), triphenylphosphine (PPh3), and various aryl halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aryl halides can produce spiro compounds with exocyclic double bonds .
Applications De Recherche Scientifique
6,7-Diazaspiro[4.5]decane has several scientific research applications, including:
Chemistry: It serves as a scaffold for the synthesis of complex organic molecules.
Biology: It is used in the study of biological processes and the development of biologically active compounds.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 6,7-Diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting metabolic and signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
6,7-Diazaspiro[4.5]decane is unique due to its specific structural configuration, which provides distinct 3D properties and rigidity. This makes it particularly valuable as a scaffold in drug discovery and other applications .
Propriétés
Numéro CAS |
227941-83-5 |
|---|---|
Formule moléculaire |
C8H16N2 |
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
6,7-diazaspiro[4.5]decane |
InChI |
InChI=1S/C8H16N2/c1-2-5-8(4-1)6-3-7-9-10-8/h9-10H,1-7H2 |
Clé InChI |
ILLVEPQHUZVGBS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CCCNN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


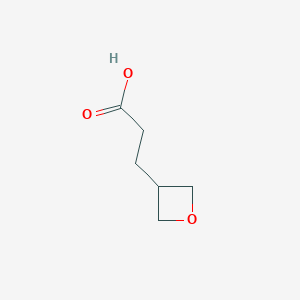
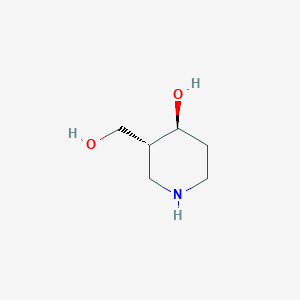
![5-Vinylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072630.png)
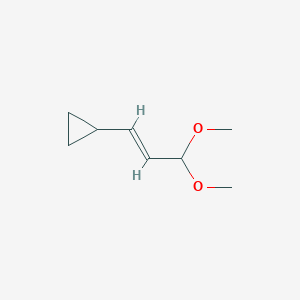
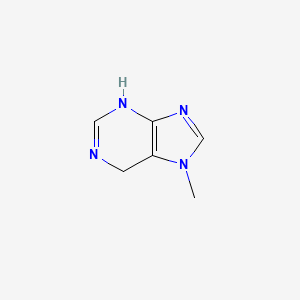
![5-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B15072643.png)
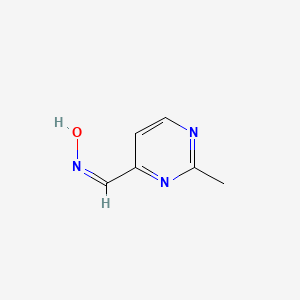
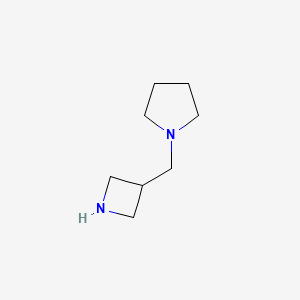
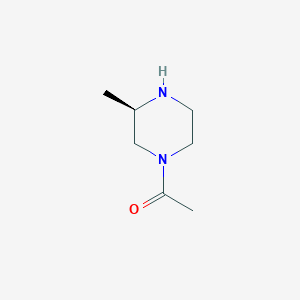


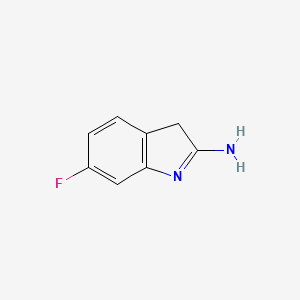
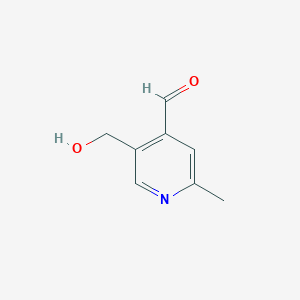
![[4-(Aziridin-1-yl)phenyl]methanol](/img/structure/B15072699.png)
